molecular formula C9H7BrF2N2 B2706611 6-Bromo-3-(difluoromethyl)-2-methylindazole CAS No. 2248287-25-2

6-Bromo-3-(difluoromethyl)-2-methylindazole

Cat. No. B2706611
CAS RN: 2248287-25-2
M. Wt: 261.07
InChI Key: PSSGJMBHTBFLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(difluoromethyl)-2-methylindazole is a chemical compound that belongs to the indazole family. It has been the subject of scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)-2-methylindazole is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes involved in the inflammatory response and tumor growth. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a role in the inflammatory response. Additionally, the compound has been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
6-Bromo-3-(difluoromethyl)-2-methylindazole has been found to have various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, the compound has been found to induce apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth and migration of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Bromo-3-(difluoromethyl)-2-methylindazole in lab experiments is its potential as a therapeutic agent for the treatment of inflammatory and autoimmune diseases and cancer. Additionally, the compound has been found to have low toxicity and can be easily synthesized. However, one of the limitations of using the compound in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 6-Bromo-3-(difluoromethyl)-2-methylindazole. One direction is to further investigate the mechanism of action of the compound and its effects on various signaling pathways involved in inflammation and cancer. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models and humans. Additionally, the compound can be modified to improve its solubility and bioavailability. Finally, the compound can be tested in combination with other therapeutic agents to enhance its efficacy and reduce side effects.
Conclusion:
6-Bromo-3-(difluoromethyl)-2-methylindazole is a chemical compound that has shown potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. The compound has been found to have anti-inflammatory and anti-tumor properties and can be used as a therapeutic agent for the treatment of inflammatory and autoimmune diseases and cancer. However, further research is needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways.

Synthesis Methods

The synthesis of 6-Bromo-3-(difluoromethyl)-2-methylindazole has been achieved through various methods. One of the common methods involves the reaction of 2-methylindazole with bromine in the presence of a strong acid catalyst. Another method involves the reaction of 2-methylindazole with difluoromethyl bromide in the presence of a base catalyst. The yield and purity of the compound depend on the reaction conditions and the method used.

Scientific Research Applications

6-Bromo-3-(difluoromethyl)-2-methylindazole has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-tumor properties. The compound has been tested on various cancer cell lines and has shown promising results in inhibiting their growth. Additionally, the compound has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.

properties

IUPAC Name

6-bromo-3-(difluoromethyl)-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2/c1-14-8(9(11)12)6-3-2-5(10)4-7(6)13-14/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSGJMBHTBFLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.